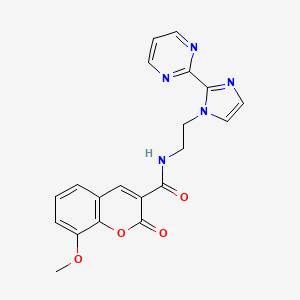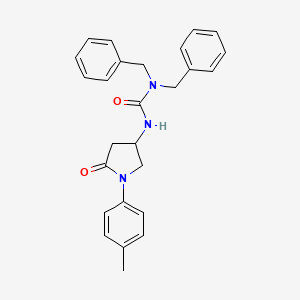![molecular formula C21H29ClN2O B2771605 N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride CAS No. 1346602-83-2](/img/structure/B2771605.png)
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenyl-propanamide,monohydrochloride
Übersicht
Beschreibung
Diampromide (hydrochloride) is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid and is structurally related to other drugs such as propiram and phenampromide. Diampromide can be described as a ring-opened analogue of fentanyl and produces effects similar to other opioids, including analgesia, sedation, dizziness, and nausea .
Wissenschaftliche Forschungsanwendungen
Diampromid (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von Opioiden verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf Opioidrezeptoren und seines möglichen Einsatzes zur Schmerzbehandlung.
Medizin: Untersucht wegen seiner analgetischen Eigenschaften und potenziellen therapeutischen Anwendungen zur Schmerzlinderung.
Industrie: Wird bei der Entwicklung neuer Opioidanalgetika und verwandter Verbindungen eingesetzt .
5. Wirkmechanismus
Diampromid (Hydrochlorid) übt seine Wirkung aus, indem es an Mu-Opioidrezeptoren im zentralen Nervensystem bindet und diese aktiviert. Diese Aktivierung führt zur Hemmung der Neurotransmitterfreisetzung, was zu Analgesie und Sedierung führt. Die molekularen Ziele sind Opioidrezeptoren, und die beteiligten Pfade stehen in erster Linie im Zusammenhang mit der Modulation von Schmerzsignalen und der Neurotransmitterfreisetzung .
Ähnliche Verbindungen:
Propiram: Ein weiteres opioid-Analgetikum mit ähnlichen Wirkungen, jedoch anderen strukturellen Merkmalen.
Phenampromid: Strukturell verwandt mit Diampromid, mit vergleichbaren analgetischen Eigenschaften.
Fentanyl: Ein starkes opioid-Analgetikum, strukturell anders, aber funktionell ähnlich.
Einzigartigkeit: Diampromid (Hydrochlorid) ist aufgrund seiner ringoffenen Struktur im Vergleich zu Fentanyl einzigartig, was sich möglicherweise auf seine pharmakokinetischen und pharmakodynamischen Eigenschaften auswirken kann. Seine spezifische Bindungsaffinität und Aktivierung von Opioidrezeptoren tragen ebenfalls zu seinem besonderen Profil unter den Opioidanalgetika bei .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Diampromid umfasst die Reaktion von N-Phenylpropanamid mit 2-(Methyl(2-phenylethyl)amino)propylchlorid unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von Diampromid (Hydrochlorid) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen. Die Hydrochloridsalzform wird durch Reaktion der freien Base mit Salzsäure gewonnen, gefolgt von Kristallisation und Reinigung .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Diampromid (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diampromid kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Ketone oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, wodurch Diampromid in seine reduzierten Formen umgewandelt wird.
Substitution: Nucleophile Substitutionsreaktionen können an den Amin- oder Amidfunktionsgruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Wasserstoffgas, Palladiumkatalysator, milde Temperaturen.
Substitution: Nucleophile wie Alkylhalogenide, unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Ketone, Carbonsäuren.
Reduktion: Reduzierte Amine oder Amide.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wirkmechanismus
Diampromide (hydrochloride) exerts its effects by binding to and activating mu-opioid receptors in the central nervous system. This activation leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The molecular targets include opioid receptors, and the pathways involved are primarily related to the modulation of pain signals and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Propiram: Another opioid analgesic with similar effects but different structural features.
Phenampromide: Structurally related to Diampromide, with comparable analgesic properties.
Fentanyl: A potent opioid analgesic, structurally different but functionally similar.
Uniqueness: Diampromide (hydrochloride) is unique due to its ring-opened structure compared to fentanyl, which may influence its pharmacokinetic and pharmacodynamic properties. Its specific binding affinity and activation of opioid receptors also contribute to its distinct profile among opioid analgesics .
Eigenschaften
IUPAC Name |
N-[2-[methyl(2-phenylethyl)amino]propyl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.ClH/c1-4-21(24)23(20-13-9-6-10-14-20)17-18(2)22(3)16-15-19-11-7-5-8-12-19;/h5-14,18H,4,15-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAKJQPVNQBVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC(C)N(C)CCC1=CC=CC=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037136 | |
| Record name | Diampromide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346602-83-2 | |
| Record name | Diampromide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Isopropylphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2771522.png)


![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2771527.png)





![2-[1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2771539.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2771541.png)

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)
